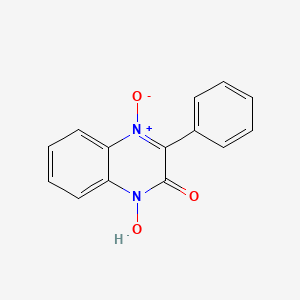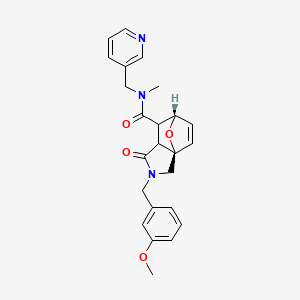
1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide is a quinoxaline derivative, a class of compounds known for their varied chemical reactions and significant biological activities. These compounds are structurally related to quinolines and quinazolinones, which are known for their anticancer and antimicrobial activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including structures similar to 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, typically involves reactions like nucleophilic substitution and cyclization. For example, quinoxaline derivatives are formed through reactions involving acetyl chloride leading to chloro compounds, indicating a unique chlorine substitution reaction (Ahmad, Habib, Ziauddin, & Bashir, 1965). Another synthesis pathway involves the Beirut reaction from benzofurazan N-oxide derivatives (Xu, Wu, Yao, & Jiang, 2011).
Molecular Structure Analysis
Quinoxaline derivatives display a range of molecular structures due to the presence of various functional groups. The structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been confirmed by single-crystal X-ray diffraction, highlighting the typical features of quinoxaline oxides (Xu, Wu, Yao, & Jiang, 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition. For example, reactions with acetic anhydride result in the formation of acetoxy-quinoxalinones and subsequent hydrolysis yields hydroxy-quinoxalinones (Ahmed, Qureshi, Habib, & Farooqi, 1987).
科学的研究の応用
Chemical Reactions and Synthesis
1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide and its derivatives are involved in various chemical reactions and synthetic processes. Studies have shown that these compounds can undergo unusual chlorine substitution reactions, where instead of forming the expected acetyl derivative, a chloro compound is formed with simultaneous loss of the N-oxide function. This nucleophilic chlorination mechanism suggests a specific directionality of chlorine substitution influenced by the oxygen function at position 3 of the 2-substituted quinoxaline 1-oxides (Ahmad et al., 1965). Additionally, quinoxaline 1,4-dioxides react with acetic anhydride to yield 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis, forming 1-hydroxy-2(1H)-quinoxalinone. This reaction pathway involves novel rearrangements and provides insight into the reactivity of quinoxaline derivatives (Ahmed et al., 1987).
Biological Activity and Applications
Quinoxalinone derivatives, including 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, have shown significant biological activities. For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to quinoxalinones, have been investigated for their inhibitory effects on topoisomerase, gyrase, and IMPDH, demonstrating anticancer activity in vitro and immunosuppressive properties. These findings suggest potential therapeutic applications of quinoxalinone derivatives in treating various diseases (Hradil et al., 2009).
Environmental and Catalytic Processes
Quinoxalinone derivatives are also involved in environmental and catalytic processes. Research has shown that organic N-oxides, including quinoxalinone N-oxides, exhibit high reactivity toward manganese oxide (MnO2), leading to transformations that involve N-oxide deoxygenation and alpha-C hydroxylation. This reactivity indicates a potential role for quinoxalinone derivatives in environmental degradation pathways and offers insights into their behavior in natural settings (Zhang & Huang, 2005).
特性
IUPAC Name |
1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWQXLDSCUOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-phenylquinoxalin-2(1H)-one 4-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)